(2S)-1-(ethanesulfonyl)-2-methylpiperazine
Overview
Description
(2S)-1-(ethanesulfonyl)-2-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethanesulfonyl group attached to the piperazine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(ethanesulfonyl)-2-methylpiperazine typically involves the reaction of 2-methylpiperazine with ethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability. The choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(ethanesulfonyl)-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ethanesulfonyl group to an ethanethiol group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the ethanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethanethiol derivatives.
Substitution: Piperazine derivatives with various functional groups replacing the ethanesulfonyl group.
Scientific Research Applications
(2S)-1-(ethanesulfonyl)-2-methylpiperazine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Employed in the production of specialty chemicals and materials, where its unique reactivity is advantageous.
Mechanism of Action
The mechanism of action of (2S)-1-(ethanesulfonyl)-2-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The piperazine ring provides a scaffold that enhances binding affinity and specificity, making the compound effective in its biological roles.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-[4-(ethanesulfonyl)phenyl]-2-(methylamino)propan-1-one
- (1S,2S)-2-(ethanesulfonyl)-1-(methoxymethyl)cyclopropan-1-amine
- [(1S,2S)-2-{[4-(ethanesulfonyl)phenyl]amino}cycloheptyl]methanol
Uniqueness
(2S)-1-(ethanesulfonyl)-2-methylpiperazine stands out due to its specific combination of the ethanesulfonyl group and the piperazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in various contexts.
Properties
IUPAC Name |
(2S)-1-ethylsulfonyl-2-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-3-12(10,11)9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSBMDOCEQZSDP-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCNCC1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCNC[C@@H]1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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